Di-tert-butyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-dicarboxylate
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Overview
Description
DI(TERT-BUTYL) 4-[(3,4-DIMETHOXYPHENETHYL)AMINO]-6-HYDROXY-6-METHYL-2-PHENYL-3-CYCLOHEXENE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes tert-butyl groups, a dimethoxyphenethylamine moiety, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI(TERT-BUTYL) 4-[(3,4-DIMETHOXYPHENETHYL)AMINO]-6-HYDROXY-6-METHYL-2-PHENYL-3-CYCLOHEXENE-1,3-DICARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the tert-butyl groups: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Attachment of the dimethoxyphenethylamine moiety: This can be done through a nucleophilic substitution reaction.
Final functionalization: Hydroxylation and carboxylation steps are carried out to introduce the hydroxy and carboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
DI(TERT-BUTYL) 4-[(3,4-DIMETHOXYPHENETHYL)AMINO]-6-HYDROXY-6-METHYL-2-PHENYL-3-CYCLOHEXENE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carboxylate groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylate groups can produce primary alcohols.
Scientific Research Applications
DI(TERT-BUTYL) 4-[(3,4-DIMETHOXYPHENETHYL)AMINO]-6-HYDROXY-6-METHYL-2-PHENYL-3-CYCLOHEXENE-1,3-DICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s stability and functional groups make it a candidate for use in the development of new materials.
Biological Studies: Its interactions with biological molecules are of interest for understanding its potential effects in biological systems.
Mechanism of Action
The mechanism of action of DI(TERT-BUTYL) 4-[(3,4-DIMETHOXYPHENETHYL)AMINO]-6-HYDROXY-6-METHYL-2-PHENYL-3-CYCLOHEXENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: This compound also contains tert-butyl groups and is used as an antioxidant.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Known for its use as an antioxidant in lubricant oils.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Another compound with tert-butyl groups, used in various chemical applications.
Uniqueness
DI(TERT-BUTYL) 4-[(3,4-DIMETHOXYPHENETHYL)AMINO]-6-HYDROXY-6-METHYL-2-PHENYL-3-CYCLOHEXENE-1,3-DICARBOXYLATE is unique due to its combination of functional groups and structural complexity
Properties
Molecular Formula |
C33H45NO7 |
---|---|
Molecular Weight |
567.7 g/mol |
IUPAC Name |
ditert-butyl 4-[2-(3,4-dimethoxyphenyl)ethylamino]-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-dicarboxylate |
InChI |
InChI=1S/C33H45NO7/c1-31(2,3)40-29(35)27-23(34-18-17-21-15-16-24(38-8)25(19-21)39-9)20-33(7,37)28(30(36)41-32(4,5)6)26(27)22-13-11-10-12-14-22/h10-16,19,26,28,34,37H,17-18,20H2,1-9H3 |
InChI Key |
LMELPGRPUBIOAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(C1C(=O)OC(C)(C)C)C2=CC=CC=C2)C(=O)OC(C)(C)C)NCCC3=CC(=C(C=C3)OC)OC)O |
Origin of Product |
United States |
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